molecular formula C18H12FN3O3S B2983900 (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide CAS No. 327094-30-4

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide

Cat. No.: B2983900
CAS No.: 327094-30-4
M. Wt: 369.37
InChI Key: MJLGIUMULCACGI-RMKNXTFCSA-N
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Description

The compound (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is an acrylamide derivative featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an (E)-configured acrylamide moiety linked to a 4-fluorophenyl ring. Its structure combines electron-withdrawing (nitro, fluoro) and aromatic groups, making it a candidate for biological activity studies, particularly in anticancer research.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c19-14-7-4-12(5-8-14)6-9-17(23)21-18-20-16(11-26-18)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,20,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLGIUMULCACGI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. The initial step often includes the formation of thiazole derivatives followed by coupling reactions with acrylamide moieties. The synthetic pathways are critical for optimizing yield and purity, which directly affect biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have shown cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715.2Apoptosis induction
Compound BMDA-MB-23112.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, demonstrating strong bactericidal effects .

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal
Candida albicans0.40Fungicidal

The mechanisms through which (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G1/S transition, thereby inhibiting cancer cell proliferation.
  • Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the efficacy of compounds similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide in preclinical models:

  • Study 1 : In a mouse model of breast cancer, treatment with a related compound resulted in a significant reduction in tumor size compared to control groups.
  • Study 2 : A clinical isolate study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, enhancing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its meta-nitro substitution on the thiazole-attached phenyl ring and the 4-fluoro group on the acrylamide’s phenyl ring. Key comparisons include:

Table 1: Substituent Comparison of Thiazole-Based Acrylamides
Compound Thiazole Substituent Acrylamide Substituent Key Features Reference
Target Compound 3-nitrophenyl 4-fluorophenyl Meta-nitro enhances electron withdrawal; 4-fluoro improves metabolic stability.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide [7] 4-fluorophenyl Furan-2-ylpropanamide Lacks nitro group; furan introduces heteroaromaticity.
(Z)-3-(4-nitrophenyl)-N-propyl-... [2] Thien-2-yl, 4-nitrophenyl Para-nitro on acrylamide; thiophene vs. thiazole core.
4-(4′-nitrophenyl)thiazol-2-amine [5] 4-nitrophenyl No acrylamide; para-nitro on thiazole.
(E)-2-cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide [8] 4-methoxyphenyl, cyano Methoxy as electron-donating group; cyano modifies reactivity.

Key Observations :

  • Nitro Position: The meta-nitro group on the target compound’s thiazole ring (vs.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., [8]), which may improve bioavailability .
  • Thiazole vs.

Comparison :

  • The use of Suzuki coupling in [7] demonstrates versatility in introducing aryl groups, which could be adapted for the target compound’s 3-nitrophenyl substitution.
  • Triethylamine as a base (e.g., [1, 5]) is a common strategy for deprotonation during amide formation.

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